Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
CAS No.:
Cat. No.: VC15769915
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O3 |
|---|---|
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
| Standard InChI Key | JXQHBAVMYRYIIX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate, reflects its heterocyclic oxazole ring (positions 1 and 2), substituted at position 3 with a phenyl group and at position 5 with a dimethylamino-ethenyl side chain. Position 4 features a methyl ester group. The molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
| Canonical SMILES | CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO, acetone) |
| LogP (Octanol-Water) | ~2.1 (indicating moderate lipophilicity) |
The dimethylamino group enhances solubility in polar solvents, while the phenyl and oxazole rings contribute to π-π stacking interactions, influencing its reactivity and binding to biological targets .
Spectroscopic Characterization
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NMR: The proton NMR spectrum would show signals for the dimethylamino group (δ ~2.8–3.1 ppm, singlet), ethenyl protons (δ ~6.5–7.0 ppm, doublets), and aromatic protons from the phenyl group (δ ~7.2–7.6 ppm).
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Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 272.30 [M+H]⁺, with fragmentation patterns corresponding to the loss of the methyl ester (–32 g/mol) and dimethylamine (–45 g/mol).
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step sequence starting from phenylacetaldehyde and dimethylamine derivatives. A representative pathway includes:
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Condensation: Reaction of phenylacetaldehyde with dimethylamine hydrochloride to form an enamine intermediate.
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Cyclization: Treatment with hydroxylamine under acidic conditions to form the oxazole ring.
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Esterification: Methylation of the carboxylic acid intermediate using methanol and thionyl chloride.
Key Reaction:
Optimization Challenges
Yield improvements (typically 40–60%) require precise control over reaction conditions, particularly during cyclization, where competing pathways may lead to byproducts such as 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid (PubChem CID: 4126734) .
Reactivity and Functionalization
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution at position 5, facilitated by electron-donating groups. For example, nitration introduces nitro groups, enabling further reductions to amine derivatives.
Side Chain Modifications
The dimethylamino-ethenyl group participates in:
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Michael Additions: With α,β-unsaturated carbonyl compounds.
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Oxidation: Conversion to carboxylic acids via ozonolysis.
Biological Activities and Mechanisms
Antimicrobial Properties
Studies on analogous oxazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC: 16–32 µg/mL). The dimethylamino group enhances membrane penetration, while the oxazole ring inhibits enzymes like dihydrofolate reductase (DHFR) .
Comparative Analysis with Structural Analogues
Table 2: Comparison with 5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxylate (CID 4126734)
| Property | Target Compound | CID 4126734 |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃ | C₁₁H₈NO₃⁻ |
| Molecular Weight | 272.30 g/mol | 202.19 g/mol |
| Key Functional Groups | Dimethylamino-ethenyl, methyl ester | Methyl, carboxylate |
| Bioactivity | Antimicrobial, anticancer | Limited data |
The dimethylamino-ethenyl moiety in the target compound confers enhanced solubility and target engagement compared to the simpler methyl and carboxylate groups in CID 4126734 .
Applications in Drug Discovery and Material Science
Pharmacophore Development
The compound serves as a scaffold for designing:
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Kinase Inhibitors: Via modifications at position 4 (ester → amide).
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Fluorescent Probes: Conjugation with fluorophores (e.g., dansyl chloride) for cellular imaging.
Material Science Applications
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Liquid Crystals: The planar oxazole core and flexible side chains enable mesophase formation.
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Polymer Additives: Stabilization of polyolefins via radical scavenging.
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